An In-depth Technical Guide on the IUPAC Nomenclature of 3-(diethylamino)propan-1-ol
An In-depth Technical Guide on the IUPAC Nomenclature of 3-(diethylamino)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the IUPAC name for the chemical compound commonly known as 3-(diethylamino)propan-1-ol, adhering to the principles of chemical nomenclature.
Introduction
The systematic naming of organic compounds is crucial for unambiguous communication in scientific and research contexts. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. This guide will deconstruct the IUPAC name for the compound with the chemical formula C₇H₁₇NO, which contains both an alcohol and an amine functional group.
Determination of the Principal Functional Group
The first step in IUPAC nomenclature is to identify all functional groups present in the molecule and determine the one with the highest priority. The compound , 3-(diethylamino)propan-1-ol, possesses two functional groups:
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A hydroxyl (-OH) group, characteristic of alcohols.
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A tertiary amine (-N(C₂H₅)₂) group.
According to IUPAC rules, the alcohol functional group takes precedence over the amine functional group.[1][2][3][4] Consequently, the compound is named as an alcohol, and its systematic name will end with the suffix "-ol".[2][5][6][7] The amine group is treated as a substituent and is denoted by the prefix "amino-".[4]
Identification and Numbering of the Parent Chain
The parent chain is the longest continuous carbon chain that contains the principal functional group. For 3-(diethylamino)propan-1-ol, the longest carbon chain consists of three carbon atoms. Therefore, the parent alkane is propane (B168953).
Numbering of the carbon chain begins at the end that gives the principal functional group (the hydroxyl group) the lowest possible locant (number).[8][9][10] In this case, the hydroxyl group is on the first carbon, establishing the numbering for the rest of the chain.
Naming of Substituents
With the parent chain and numbering established, the substituent is identified. The diethylamino group, -N(CH₂CH₃)₂, is located on the third carbon of the propane chain.
Assembling the Full IUPAC Name
The final IUPAC name is constructed by combining the names of the substituent and the parent chain.
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Substituent: The substituent is a diethylamino group at position 3, which is written as "3-(diethylamino)".
-
Parent Chain: The parent chain is a three-carbon alcohol with the hydroxyl group at position 1, which is written as "propan-1-ol".
Combining these components gives the full IUPAC name: 3-(diethylamino)propan-1-ol .
This name is confirmed by various chemical databases, including PubChem and the National Institute of Standards and Technology (NIST) WebBook.[11][12]
Data Presentation
| Property | Value |
| IUPAC Name | 3-(diethylamino)propan-1-ol |
| Molecular Formula | C₇H₁₇NO[11] |
| Molecular Weight | 131.22 g/mol [13] |
| CAS Number | 622-93-5[11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 3-(diethylamino)propan-1-ol can be found in various chemical literature and databases. A common synthesis involves the reaction of diethylamine (B46881) with 3-chloropropanol.
General Synthesis Protocol:
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In a reaction vessel, dissolve diethylamine in a suitable solvent, such as ethanol.
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Slowly add 3-chloropropanol to the solution while stirring.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
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After cooling, neutralize the reaction mixture with a base, such as sodium hydroxide, to deprotonate the resulting ammonium (B1175870) salt.
-
Extract the product with an organic solvent, for instance, diethyl ether.
-
Dry the organic layer over an anhydrous salt, like magnesium sulfate.
-
Remove the solvent via rotary evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain pure 3-(diethylamino)propan-1-ol.
Mandatory Visualization
The logical relationship for determining the IUPAC name of 3-(diethylamino)propan-1-ol can be visualized as follows:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry - organic-naming compounds with more than one functional group [dynamicscience.com.au]
- 5. IUPAC Rules [chem.uiuc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.1 Names and Structures for Alcohols, Thiols, Ethers, and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]
- 9. youtube.com [youtube.com]
- 10. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 11. 1-Propanol, 3-(diethylamino)- [webbook.nist.gov]
- 12. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-ジエチルアミノ-1-プロパノール 95% | Sigma-Aldrich [sigmaaldrich.com]
